![molecular formula C21H28N4O3 B5558222 2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of spirocyclic compounds like the one often involves multi-step reactions, starting from readily available substrates. Methods to synthesize diazaspiro undecane derivatives have been described, where key steps might include Michael addition or cyclocondensation reactions. For example, practical and divergent synthesis methods for substituted 3,9-diazaspiro[5.5]undecanes highlight efficient strategies to introduce various substituents into the spiro framework (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a spiro linkage connecting a diazacyclic and a cycloalkane ring, often resulting in a rigid structure with defined three-dimensional conformation. Crystal structure analysis provides insights into the stereochemistry and spatial arrangement of the molecule's functional groups. For instance, studies on similar compounds have shown non-planar conformations and highlighted the importance of hydrogen bonding in determining molecular structure (Yuan et al., 2017).
科学的研究の応用
Antihypertensive Applications
The compound 2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one, although not directly mentioned, is related to a class of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones that have been explored for antihypertensive applications. Research has identified compounds within this class demonstrating significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade. This finding suggests potential for compounds with similar structures in treating hypertension (Clark et al., 1983).
Therapeutic Applications in Respiratory Diseases
Compounds structurally related to the given chemical, particularly those classified as 3,9-diazaspiro[5.5]undecane derivatives, have been identified as CCR8 antagonists. These are claimed to be useful in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. This highlights the therapeutic potential of the given compound in the context of respiratory health management (Norman, 2007).
Conversion to Oxime Derivatives
In the realm of chemical transformations, studies have focused on converting ketones of heterocyclic spiro compounds, including diazaspiro[5.5]undecanes, into oxime derivatives. Such transformations are pivotal for synthesizing novel compounds with potential biological activities, indicating the versatility and applicability of these spiro compounds in medicinal chemistry (Rahman et al., 2013).
Chiral Separation and Configuration Determination
Spirocyclic compounds, due to their unique structural characteristics, have garnered attention for their applications in chiral separation and configuration determination. Their utility spans from active pharmaceutical ingredients to catalysts and surface modifiers, underlining their significance in both the pharmaceutical industry and synthetic chemistry (Liang et al., 2008).
特性
IUPAC Name |
2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-15-5-12-25-16-21(9-8-18(25)26)10-13-24(14-11-21)20-22-19(23-28-20)17-6-3-2-4-7-17/h2-4,6-7H,5,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVAAITVEBGYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2(CCC1=O)CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。